molecular formula C24H23N3O3S B10886712 1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl 2-methylquinoline-4-carboxylate

Cat. No.: B10886712
M. Wt: 433.5 g/mol
InChI Key: HGPRNFBNAPJCJY-UHFFFAOYSA-N
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Description

1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a benzothiophene ring fused with a quinoline moiety

Preparation Methods

The synthesis of 1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves multiple steps. The synthetic route typically begins with the preparation of the benzothiophene and quinoline intermediates. These intermediates are then coupled through a series of reactions, including amide bond formation and esterification. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the quinoline ring. Common reagents used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways. Detailed studies are required to fully elucidate the molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds include other benzothiophene and quinoline derivatives. These compounds share structural similarities but may differ in their functional groups or substituents. The uniqueness of 1-{[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]CARBONYL}PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE lies in its specific combination of functional groups, which confer unique chemical and biological properties .

Properties

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

[1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C24H23N3O3S/c1-3-20(22(28)27-23-18(13-25)16-9-5-7-11-21(16)31-23)30-24(29)17-12-14(2)26-19-10-6-4-8-15(17)19/h4,6,8,10,12,20H,3,5,7,9,11H2,1-2H3,(H,27,28)

InChI Key

HGPRNFBNAPJCJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C#N)OC(=O)C3=CC(=NC4=CC=CC=C43)C

Origin of Product

United States

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